molecular formula C13H18O B13529413 1-[1-(2,5-Dimethylphenyl)cyclopropyl]ethan-1-ol

1-[1-(2,5-Dimethylphenyl)cyclopropyl]ethan-1-ol

Katalognummer: B13529413
Molekulargewicht: 190.28 g/mol
InChI-Schlüssel: CUVXWCZJVMBCMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(2,5-Dimethylphenyl)cyclopropyl]ethan-1-ol is an organic compound with a unique structure that includes a cyclopropyl ring and a dimethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,5-Dimethylphenyl)cyclopropyl]ethan-1-ol typically involves the reaction of 2,5-dimethylphenylmagnesium bromide with cyclopropylcarbinol. The reaction is carried out in an inert atmosphere, often using a solvent like diethyl ether or tetrahydrofuran (THF). The reaction mixture is usually cooled to low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

1-[1-(2,5-Dimethylphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halides or amines.

Wissenschaftliche Forschungsanwendungen

1-[1-(2,5-Dimethylphenyl)cyclopropyl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[1-(2,5-Dimethylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropyl ring and dimethylphenyl group contribute to the compound’s overall reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2,5-Dimethylphenyl)ethan-1-ol: Lacks the cyclopropyl ring, resulting in different chemical properties.

    Cyclopropylmethanol: Lacks the dimethylphenyl group, leading to different reactivity and applications.

    2,5-Dimethylphenylcyclopropane: Lacks the hydroxyl group, affecting its chemical behavior.

Uniqueness

1-[1-(2,5-Dimethylphenyl)cyclopropyl]ethan-1-ol is unique due to the presence of both the cyclopropyl ring and the dimethylphenyl group, which impart distinct chemical properties and potential applications. The combination of these structural features makes it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C13H18O

Molekulargewicht

190.28 g/mol

IUPAC-Name

1-[1-(2,5-dimethylphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C13H18O/c1-9-4-5-10(2)12(8-9)13(6-7-13)11(3)14/h4-5,8,11,14H,6-7H2,1-3H3

InChI-Schlüssel

CUVXWCZJVMBCMK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)C2(CC2)C(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.